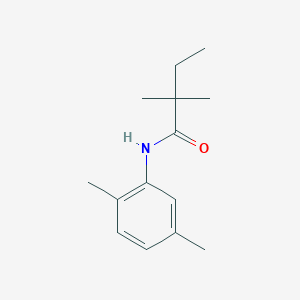
3,6-Diphenyl-1,2,4-triazine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-1,2,4-triazine-5-carbonitrile, also known as DPTC, is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. DPTC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 280.31 g/mol.
Mécanisme D'action
The mechanism of action of 3,6-Diphenyl-1,2,4-triazine-5-carbonitrile is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. This compound has been found to inhibit the production of ROS, which can cause oxidative stress and damage to cells. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. This compound has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to modulate the activity of various enzymes, including superoxide dismutase, catalase, and glutathione peroxidase.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Diphenyl-1,2,4-triazine-5-carbonitrile has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its relatively low potency compared to other antioxidants and its limited bioavailability.
Orientations Futures
There are several future directions for the study of 3,6-Diphenyl-1,2,4-triazine-5-carbonitrile. One area of research is the development of more potent derivatives of this compound that can be used as antioxidants and anti-inflammatory agents. Another area of research is the investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. This compound has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties and has potential applications in various fields, including chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3,6-Diphenyl-1,2,4-triazine-5-carbonitrile involves the reaction of 3,6-diphenyl-1,2,4-triazine with cyanogen bromide in the presence of a base. The reaction yields this compound, which can be purified through recrystallization. This compound can also be synthesized through the reaction of 3,6-diphenyl-1,2,4-triazine with ethyl cyanoacetate in the presence of a catalyst.
Applications De Recherche Scientifique
3,6-Diphenyl-1,2,4-triazine-5-carbonitrile has been extensively studied for its potential applications in various fields, including chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3,6-diphenyl-1,2,4-triazine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4/c17-11-14-15(12-7-3-1-4-8-12)19-20-16(18-14)13-9-5-2-6-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMZOJVMMBXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B259539.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)






![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)

